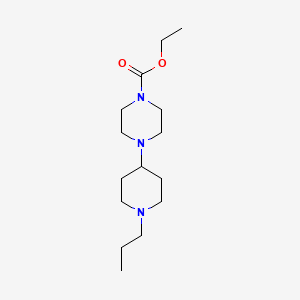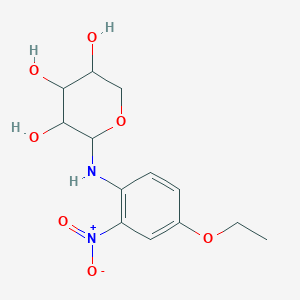
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative is synthesized using a specific method that involves the reaction of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets. The compound has been shown to inhibit the activity of specific enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, the compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. However, the compound also exhibits several limitations. The mechanism of action of the compound is not fully understood, making it difficult to optimize its activity. Additionally, the compound exhibits low solubility in water, making it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further optimization of the compound's biological activity. This could involve the synthesis of analogs of the compound with improved activity. Another potential direction is the development of new drugs based on the compound's activity. Additionally, the compound's potential applications in material science could be further explored, including its use in the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromoacetophenone, 2-chloroacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of the desired pyrazole derivative. The reaction is carried out under specific conditions, including the use of a suitable solvent and temperature.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been used in the synthesis of various materials, including nanoparticles and polymers.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUIQUGEROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

